4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group attached to the benzamide core, along with a furan and pyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the benzamide intermediate.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid is reacted with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(pyridin-3-ylmethyl)benzamide: Lacks the furan moiety.
4-ethoxy-N-((2-(furan-2-yl)phenyl)methyl)benzamide: Lacks the pyridine moiety.
4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both furan and pyridine moieties, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
4-ethoxy-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-16-9-7-14(8-10-16)19(22)21-13-15-5-3-11-20-18(15)17-6-4-12-24-17/h3-12H,2,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMCLGOIMKETSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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